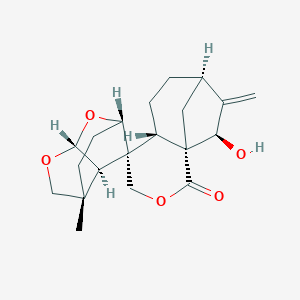
Sculponeatin K
Descripción general
Descripción
Sculponeatin K is a natural compound extracted from the herbs of Rabdosia amethystoides . It belongs to the chemical family of Diterpenoids . The molecular formula of Sculponeatin K is C20H26O5 and its molecular weight is 346.42 .
Synthesis Analysis
The total synthesis of Sculponeatin N, a bioactive polycyclic diterpene isolated from Isodon sculponeatus, has been reported . Key features of the synthesis include diastereoselective Nazarov and ring-closing metathesis reactions, and a highly efficient formation of the bicyclo [3.2.1]octane ring system by a reductive radical cyclization .Molecular Structure Analysis
The molecular structure of Sculponeatin K is complex and includes several functional groups. The IUPAC name of Sculponeatin K is (1S,1’S,4’R,5S,6S,7’R,8’R,9R,11R)-11-hydroxy-4’-methyl-10-methylidenespiro [3-oxatricyclo [7.2.1.01,6]dodecane-5,9’-6,10-dioxatricyclo [5.2.1.04,8]decane]-2-one .Chemical Reactions Analysis
The synthesis of Sculponeatin N involves several key chemical reactions. These include a regio- and stereoselective aldol reaction to form a lactone, an intramolecular Diels–Alder reaction to install B and C rings simultaneously, and a radical cyclization to forge the D ring .Physical And Chemical Properties Analysis
Sculponeatin K is a crystalline compound . It can be dissolved in several solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Aplicaciones Científicas De Investigación
Specific Scientific Field
Sculponeatin K falls within the field of natural product chemistry . Natural products are compounds derived from living organisms, such as plants, animals, and microorganisms. They have unique molecular structures and exhibit diverse biological activities, making them valuable for drug discovery and development .
Comprehensive Summary of the Application
Sculponeatin K has been studied for its various biological activities, including anticancer and anti-inflammatory effects. Its intriguing molecular skeleton and potential medicinal properties make it an attractive candidate for further investigation . Let’s explore six specific applications:
A. Anticancer Activity
Sculponeatin K has demonstrated cytotoxicity against human tumor cell lines. Researchers have investigated its impact on cancer cells, particularly in inhibiting their growth and proliferation. Studies have shown promising results in terms of its potential as an anticancer agent .
B. Anti-Inflammatory Properties
In addition to its anticancer effects, Sculponeatin K exhibits anti-inflammatory activity. It may modulate inflammatory pathways and reduce inflammation-related damage. Understanding its mechanisms of action and specific targets is crucial for developing therapeutic interventions .
C. Molecular Mechanisms
Researchers have explored the molecular mechanisms underlying Sculponeatin K’s effects. This involves studying its interactions with cellular components, signaling pathways, and gene expression. Investigating its binding to specific protein targets provides insights into its mode of action .
Experimental Procedures
To study Sculponeatin K, scientists employ various experimental techniques:
A. Isolation and Purification
Researchers isolate Sculponeatin K from natural sources (such as Isodon sculponeata) using extraction methods. Chromatographic techniques (e.g., column chromatography, HPLC) are used for purification .
B. Cell Culture Studies
In vitro experiments involve culturing cancer cells (e.g., K562, HepG2) and treating them with Sculponeatin K. Cell viability assays (e.g., MTT assay) assess cytotoxicity. Dose-response curves help determine effective concentrations .
C. Mechanistic Studies
Scientists investigate Sculponeatin K’s impact on specific cellular pathways. Techniques include Western blotting, RT-qPCR, and immunofluorescence to analyze protein expression and localization .
Summary of Results
The outcomes of Sculponeatin K research include:
A. Cytotoxicity
Sculponeatin K exhibits dose-dependent cytotoxicity against cancer cells. IC50 values indicate its potency in inhibiting cell growth .
B. Anti-Inflammatory Effects
Studies demonstrate reduced inflammation markers (e.g., NO production) upon Sculponeatin K treatment. This suggests its potential as an anti-inflammatory agent .
Conclusion
Sculponeatin K’s unique structure and bioactivity make it an exciting area of study. Further research is needed to fully explore its therapeutic potential and unravel its precise mechanisms of action .
Propiedades
IUPAC Name |
(1S,1'S,4'R,5S,6S,7'R,8'R,9R,11R)-11-hydroxy-4'-methyl-10-methylidenespiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,9'-6,10-dioxatricyclo[5.2.1.04,8]decane]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-10-11-3-4-12-19(7-11,15(10)21)17(22)24-9-20(12)13-5-6-18(2)8-23-16(25-13)14(18)20/h11-16,21H,1,3-9H2,2H3/t11-,12-,13+,14-,15-,16-,18+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIKODHXEGJBEP-JIHJFMGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4(C1C(O3)OC2)COC(=O)C56C4CCC(C5)C(=C)C6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@@]4([C@@H]1[C@@H](O3)OC2)COC(=O)[C@]56[C@H]4CC[C@H](C5)C(=C)[C@H]6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sculponeatin K | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



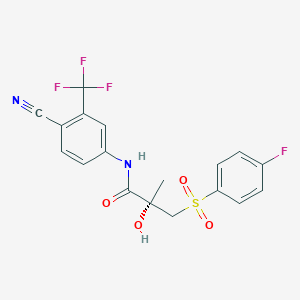
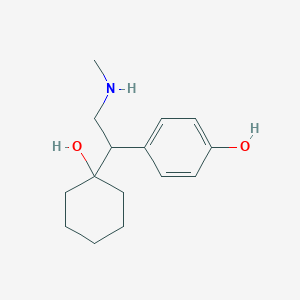
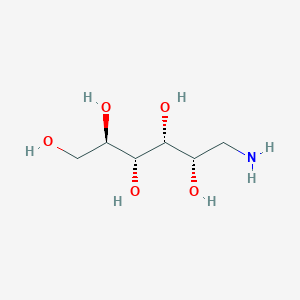
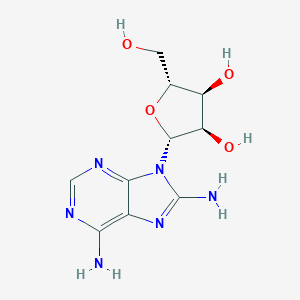
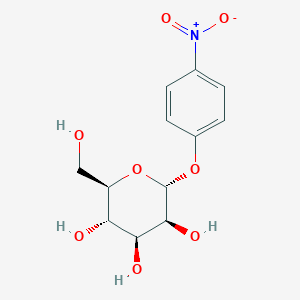
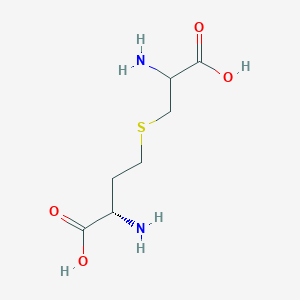
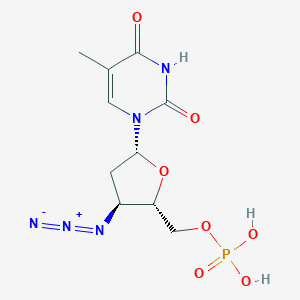
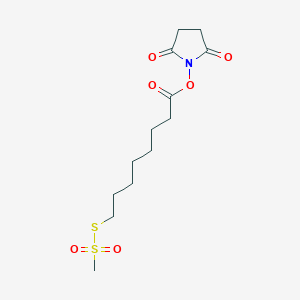

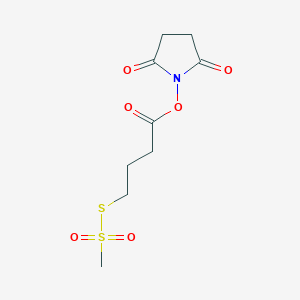
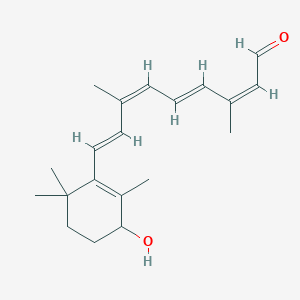
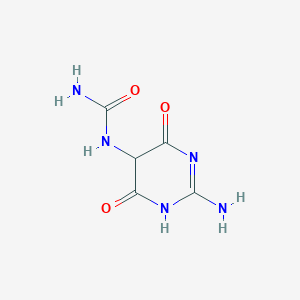
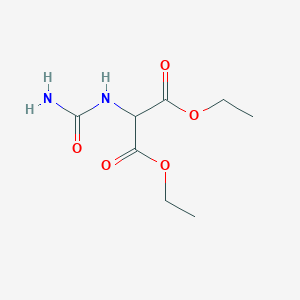
![[(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B15974.png)